molecular formula C18H14BrNO2S2 B3668092 5-[1-(3-bromophenyl)ethylidene]-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

5-[1-(3-bromophenyl)ethylidene]-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3668092
M. Wt: 420.3 g/mol
InChI Key: AHGVFLMOTFDODX-WJDWOHSUSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a thiazolidinone ring, a bromophenyl group, and a methoxyphenyl group. These functional groups could potentially give the compound interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazolidinone ring and the attachment of the bromophenyl and methoxyphenyl groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound could be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

The chemical reactions of this compound could be studied using various techniques, such as infrared (IR) spectroscopy, mass spectrometry, and NMR spectroscopy. These techniques can provide information about the types of reactions the compound can undergo and the products of these reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, could be determined using various analytical techniques. These properties can provide important information about how the compound behaves under different conditions .

Mechanism of Action

The mechanism of action of this compound would depend on its chemical structure and the specific biological target it interacts with. This could be studied using various biochemical and biophysical techniques .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile or reactive, it could pose a risk of explosion or fire. If it is toxic or bioactive, it could pose a risk to health .

Future Directions

The future research directions for this compound could include further studies of its synthesis, properties, and potential applications. For example, if the compound has interesting biological activity, it could be studied as a potential drug candidate .

Properties

IUPAC Name

(5Z)-5-[1-(3-bromophenyl)ethylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO2S2/c1-11(12-6-5-7-13(19)10-12)16-17(21)20(18(23)24-16)14-8-3-4-9-15(14)22-2/h3-10H,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGVFLMOTFDODX-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)N(C(=S)S1)C2=CC=CC=C2OC)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/1\C(=O)N(C(=S)S1)C2=CC=CC=C2OC)/C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[1-(3-bromophenyl)ethylidene]-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
5-[1-(3-bromophenyl)ethylidene]-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
5-[1-(3-bromophenyl)ethylidene]-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
5-[1-(3-bromophenyl)ethylidene]-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
5-[1-(3-bromophenyl)ethylidene]-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
5-[1-(3-bromophenyl)ethylidene]-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

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